2-Chloro-4-(4-chlorophenyl)benzonitrile
Description
Properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMSZSIKLQYTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742685 | |
| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237137-24-4 | |
| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The protocol involves coupling 2-iodobenzonitrile with 4-chlorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) in a 10:1 mixture of 1,4-dioxane and water at 90°C. The reaction proceeds via oxidative addition of the aryl iodide to palladium, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.
Multi-Step Synthesis via Nitration and Chlorination
A patent describing the synthesis of 2-(4'-chlorophenyl)aniline (CAS: N/A) outlines a three-step sequence involving nitration, chlorination, and reduction. Adapting this approach for the target compound would require introducing a nitrile group and additional chlorination.
Challenges and Considerations
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Regioselectivity : Competing directing effects from nitrile and chloro groups may complicate chlorination patterns.
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Yield Limitations : The patent reports a 91% yield for 2-(4'-chlorophenyl)aniline after hydrogenation, but additional steps for nitrile introduction could reduce overall efficiency.
Comparative Analysis of Synthetic Routes
Advantages of Suzuki-Miyaura :
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Single-step, high-yielding.
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Tunable for diverse aryl halides and boronic acids.
Advantages of Multi-Step Synthesis :
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Avoids precious metal catalysts.
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Amenable to structural diversification at intermediate stages.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2-Chloro-4-(4-chlorophenyl)benzonitrile is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chlorophenyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The nitrile group plays a crucial role in binding to the active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-chloro-4-(4-chlorophenyl)benzonitrile with structurally related nitriles and chlorinated aromatics:
Biological Activity
2-Chloro-4-(4-chlorophenyl)benzonitrile, also known as a benzonitrile derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring two chlorine substituents on a biphenyl framework, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzonitrile core.
- Two chlorine atoms positioned on the aromatic rings, which may influence its reactivity and biological interactions.
Target Interactions
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of chlorine atoms can enhance lipophilicity and facilitate membrane permeability, potentially leading to various cellular effects.
Biochemical Pathways
The biological activity of this compound may involve:
- Enzyme inhibition : Similar compounds have been shown to inhibit specific enzymes, disrupting metabolic pathways.
- Receptor modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of chlorinated benzonitriles. For instance:
- In vitro assays demonstrated that chlorinated derivatives can exhibit significant cytotoxicity against various cancer cell lines. The mechanism is often linked to the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15.2 | Apoptosis induction |
| Similar Chlorinated Derivative | MCF-7 | 10.5 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of chlorinated benzonitriles have also been investigated:
- In studies assessing their efficacy against both Gram-positive and Gram-negative bacteria, certain derivatives have shown promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:
- Absorption : Likely rapid due to its lipophilic nature.
- Distribution : Potentially extensive distribution in tissues due to membrane permeability.
- Metabolism : Expected metabolic pathways include oxidation and conjugation.
- Excretion : Primarily via renal pathways, necessitating further studies on its half-life and clearance rates.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study on Anticancer Effects :
- Case Study on Antimicrobial Efficacy :
Q & A
Q. What are the standard synthetic routes for 2-Chloro-4-(4-chlorophenyl)benzonitrile?
The synthesis typically involves sequential functionalization of the benzonitrile core. A common approach includes:
- Step 1 : Halogenation at the 2-position using chlorinating agents (e.g., Cl₂/FeCl₃) to introduce the first chloro group.
- Step 2 : Coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to attach the 4-chlorophenyl group at the 4-position.
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Key challenges include regioselectivity control and minimizing side reactions. Analogous methods for structurally related compounds (e.g., 4-Chloro-2-(propylamino)benzonitrile) highlight the use of palladium catalysts for cross-coupling .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the nitrile group (C≡N) induces deshielding in adjacent protons.
- X-Ray Crystallography : Programs like SHELXL (for refinement) and WinGX (for data processing) resolve molecular geometry and packing interactions. The chloro and phenyl groups influence torsion angles and crystal symmetry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Questions
Q. How can contradictions in crystallographic data during structure determination be resolved?
Contradictions often arise from disordered solvent molecules, twinning, or poor diffraction quality. Strategies include:
- Data Reprocessing : Use SHELXC/D/E to reassess phase solutions and refine against high-resolution datasets.
- Twinned Refinement : Apply twin-law matrices in SHELXL to model overlapping lattices.
- Validation Tools : Leverage ORTEP-3 to visualize thermal ellipsoids and detect overfitting .
Example: A study on a related benzonitrile derivative required iterative refinement to resolve ambiguities in chloro-group orientation .
Q. What computational methods predict the compound’s biological targets and interaction mechanisms?
- Molecular Docking : Tools like AutoDock Vina model binding affinities with enzymes (e.g., penicillin-binding proteins) by analyzing steric and electronic complementarity.
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-311++G**) predicts reactive sites, such as the nitrile group’s susceptibility to nucleophilic attack.
- Pharmacophore Mapping : Compare structural analogs (e.g., pyrazole-substituted benzonitriles) to identify critical pharmacophoric features .
Q. How do structural modifications influence bioactivity compared to analogs?
A comparative analysis of substituent effects reveals:
| Compound Name | Key Substituent | Bioactivity Profile |
|---|---|---|
| This compound | 4-Chlorophenyl | Enhanced enzyme inhibition |
| 4-Chloro-2-(1H-pyrazol-5-yl)benzonitrile | Pyrazole ring | Antimicrobial activity |
| 4-Chloro-2-(piperidin-1-yl)benzonitrile | Piperidine | Altered receptor selectivity |
The 4-chlorophenyl group in the target compound increases lipophilicity, improving membrane permeability in cellular assays .
Q. How to optimize reaction conditions for scale-up synthesis while maintaining yield?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify robust conditions.
- Microwave-Assisted Synthesis : Reduces reaction time for coupling steps (e.g., from 24h to 2h for similar nitriles).
- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and minimize byproducts .
Q. What are the challenges in assessing environmental stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
